B1578251 Antimicrobial peptide 7

Antimicrobial peptide 7

Cat. No.: B1578251
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial Peptide 7 (AP7) is a short cationic alpha-helical peptide derived from rational design efforts to optimize antimicrobial activity while minimizing toxicity. Studies by Pandit et al. (2018, 2020) highlight its seven-residue structure, which enables rapid membrane disruption through electrostatic interactions with negatively charged bacterial membranes, followed by hydrophobic insertion into lipid bilayers . AP7 exhibits broad-spectrum activity against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) pathogens, with minimal inhibitory concentrations (MICs) in the range of 2–8 µg/mL . Its mechanism aligns with the "carpet model," where peptide accumulation on the membrane surface leads to transient pore formation and cell lysis .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLGPLLKIAAKVGSNLL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural and Functional Comparisons
Peptide Class Length (residues) Key Structural Features Primary Mechanism MIC Range (µg/mL) Toxicity (Hemolysis, %)
AP7 Synthetic SCHAMP 7 Cationic, alpha-helical Carpet model 2–8 <10 (at 50 µg/mL)
BP100 Natural SCHAMP 10 Amphipathic, alpha-helical Carpet model 2–4 <5
RNase 7 Ribonuclease-derived 128 Positively charged, beta-sheet-rich Membrane destabilization 4–16 Low
Bac5(1–17) Proline-rich AMP 17 Proline-rich, unstructured in solution Protein synthesis inhibition 8–32 Negligible
Temporin L Natural SCHAMP 13 Hydrophobic, alpha-helical Toroidal pore formation 1–8 15–20

Key Findings :

  • Efficacy : AP7’s MIC values are comparable to BP100 and Temporin L but lower than RNase 7 and Bac5(1–17), highlighting its potency against Gram-negative bacteria .
  • Mechanistic Differences : Unlike Temporin L (toroidal pore) and Bac5(1–17) (intracellular targeting), AP7 and BP100 share a carpet-like mechanism, causing rapid membrane disruption . RNase 7, despite its larger size, avoids aggregation and directly destabilizes membranes .
  • Toxicity : AP7’s hemolytic activity (<10%) is higher than BP100 but lower than Temporin L, suggesting a trade-off between hydrophobicity and biocompatibility .
Classification and Database Integration

AP7 is cataloged in databases such as CAMP (3782 entries) and DRAMP (≥17,000 entries), which classify it as a "synthetic AMP" with experimentally validated activity . Rough set theory categorizes AP7 within "Group 3" peptides, characterized by high net charge (+5) and moderate hydrophobicity, a profile shared with BP100 . This classification aids in predicting synergies; for example, AP7 hybridized with Bac5 fragments shows a 6-fold increase in activity against P. aeruginosa .

Technological and Design Advancements

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